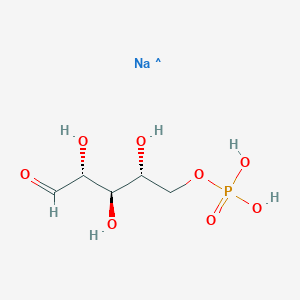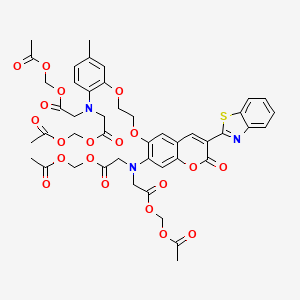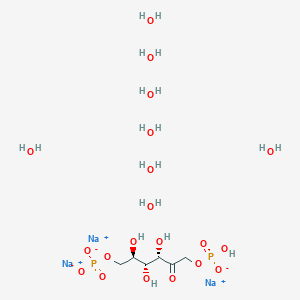
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Übersicht
Beschreibung
5-(dihydrogenphosphate),D-ribose,sodiumsalt, also known as D-Ribofuranose 5-phosphate disodium salt, is a chemical compound with the empirical formula C5H9Na2O8P . It is a white to yellowish crystalline powder .
Molecular Structure Analysis
The molecular weight of the anhydrous basis is 274.07 . The InChI code for this compound is1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 . Chemical Reactions Analysis
This compound is an intermediate in the pentose phosphate pathway. It can be derived from 6-phosphogluconate by a dehydrogenase or from xylulose 5-phosphate by ribulose phosphate 3-epimerase .Physical And Chemical Properties Analysis
The compound is a crystalline solid . and is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen
Thermal Behavior and Decomposition Mechanisms : The study by de Jesus, Ferreira, and Cavalheiro (2018) explored the thermal behavior of inosine 5'-monophosphate, a compound related to 5-(dihydrogenphosphate),D-ribose, sodium salt. They found that the salts decompose upon heating, releasing nitrogenous bases and ribose groups, and forming pyrophosphates as residues. This implies that foods containing these additives should be processed below certain temperatures to avoid decomposition (J. D. de Jesus, A. G. Ferreira, & É. Cavalheiro, 2018).
Biochemical Properties and Enzyme Activity : Fox and Kelley (1971) studied human phosphoribosylpyrophosphate synthetase, which has an absolute requirement for inorganic phosphate and is most effective with magnesium. This enzyme is involved in nucleotide biosynthesis, utilizing ATP and ribose-5-P to produce phosphoribosyl pyrophosphate and AMP. Such enzymes are crucial in cellular metabolism and could have implications for diseases or metabolic disorders (I. Fox & W. Kelley, 1971).
Molecular Structure Analysis : Krishnan and Seshadri (1992) determined the crystal and molecular structure of sodium deoxyinosine monophosphate, providing insights into the common nucleotide features and the direct coordination of the sodium ion to certain atoms. This kind of structural analysis is essential for understanding the physical and chemical properties of nucleotide salts (R. Krishnan & T. Seshadri, 1992).
Applications in Microbial Fermentation : Park et al. (2004) investigated the fed-batch production of d-ribose using a Bacillus subtilis strain. d-Ribose is used as an intermediate in the production of various biomaterials, and their research aimed at optimizing the fermentation process for higher yields and productivity. This has implications for industrial production of biomaterials (Yong-Cheol Park, Sung-gun Kim, Kyungmoon Park, Kelvin H. Lee, & Jin-Ho Seo, 2004).
Metabolic Pathways and Enzymatic Reactions : Hove-Jensen et al. (2003) explored an enzymatic pathway for the synthesis of 5-phospho-d-ribosyl α-1-diphosphate (PRPP) in Escherichia coli, highlighting the essential roles of specific enzymes in this pathway. This research contributes to our understanding of metabolic processes in bacteria and might have applications in biotechnology or medicine (B. Hove-Jensen, Tina J Rosenkrantz, A. Haldimann, & B. Wanner, 2003).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYFEKZUCTIDT-VEGRVEBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dihydrogenphosphate),D-ribose,sodiumsalt | |
CAS RN |
18265-46-8 | |
| Record name | D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18265-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (](/img/no-structure.png)
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)



![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)


![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)


